
methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate is a natural product found in Pterula with data available.
Aplicaciones Científicas De Investigación
Synthesis Applications
Formal Synthesis of Strobilurins : This compound has been utilized in the synthesis of strobilurins A and X, which are known synthetic precursors for various applications. The process involves highly stereospecific reactions and efficient dehydroxylation steps (Grigorieva et al., 2010).
Facile Synthesis of Ethyl 2,4‐Dimethoxy‐6‐Perfluoroalkyl‐Benzoates : The compound has been used in the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates, highlighting its versatility in organic synthesis processes (Cao et al., 2010).
Synthesis of Ethyl 2-Ethoxy-4-Methoxy-6-Perfluoroalkylbenzoates : Its application extends to the synthesis of related compounds through intramolecular elimination processes, demonstrating its utility in complex organic syntheses (Cao et al., 1997).
Chemical Characterization and Properties
Study of Keto-Amine Tautomeric Forms : Research on similar compounds has provided insights into their structural properties, such as the keto-amine tautomeric form and intramolecular hydrogen bonding patterns (Odabaşoǧlu et al., 2003).
Understanding Reaction Mechanisms : Investigations into the reaction mechanisms of related compounds have helped elucidate the pathways and processes involved in their formation and transformation (Cao et al., 2002).
Applications in Antibiotic Synthesis
- Intermediate in Strobilurin Antibiotics Synthesis : The compound has been used as an intermediate in the synthesis of strobilurin antibiotics, indicating its potential in pharmaceutical applications (Grigorieva et al., 2010).
Propiedades
Nombre del producto |
methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylene)-6-phenyl-hexa-3,5-dienoate |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
methyl (2E,3E,5E)-3-(hydroxymethyl)-2-(methoxymethylidene)-6-phenylhexa-3,5-dienoate |
InChI |
InChI=1S/C16H18O4/c1-19-12-15(16(18)20-2)14(11-17)10-6-9-13-7-4-3-5-8-13/h3-10,12,17H,11H2,1-2H3/b9-6+,14-10-,15-12+ |
Clave InChI |
XWGUZWPMRPXZLV-OXWSSGALSA-N |
SMILES isomérico |
CO/C=C(\C(=C/C=C/C1=CC=CC=C1)\CO)/C(=O)OC |
SMILES |
COC=C(C(=CC=CC1=CC=CC=C1)CO)C(=O)OC |
SMILES canónico |
COC=C(C(=CC=CC1=CC=CC=C1)CO)C(=O)OC |
Sinónimos |
hydroxystrobilurin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



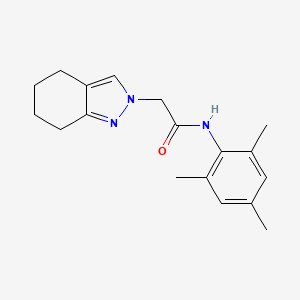
![5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B1239631.png)
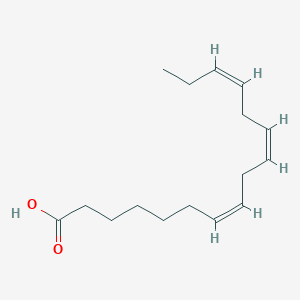
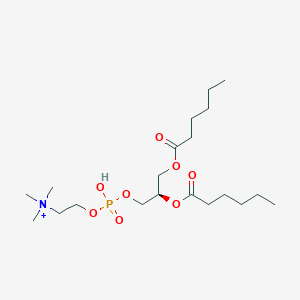
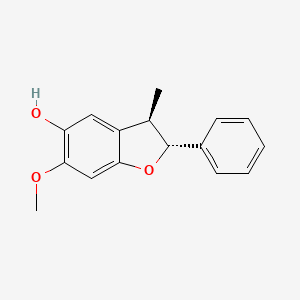

![(4E)-2-[(E)-2-(4-chlorophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one](/img/structure/B1239643.png)
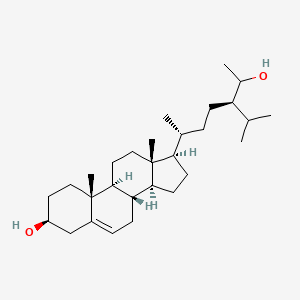
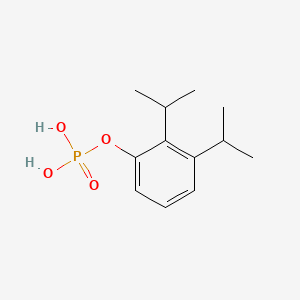


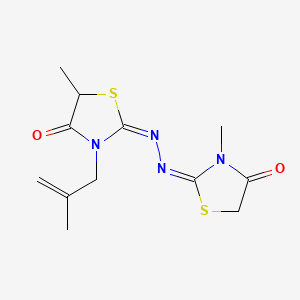
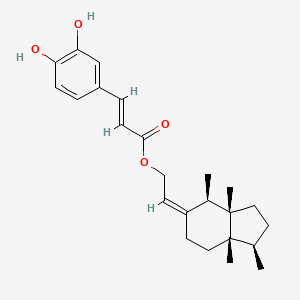
![(3Z,7E,11E)-17-ethyl-6-hydroxy-19-[1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1239652.png)